molecular formula C21H19N3 B12541714 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- CAS No. 655238-72-5

1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-

Cat. No.: B12541714
CAS No.: 655238-72-5
M. Wt: 313.4 g/mol
InChI Key: JHXALMVZYNMYBG-UHFFFAOYSA-N
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Description

The compound 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is a hybrid molecule combining a substituted 1,3-benzenediamine core with a 9-acridinyl moiety. The benzenediamine component features a methyl group at position 5, while the acridine ring is substituted with a methyl group at position 2.

For example, compounds like (2-Methoxyacridin-9-yl)-(4-methylbenzyl)-amine (26) are synthesized in 12% yield using 4-methylbenzylamine and a methoxy-substituted acridine precursor . Similar methodology could theoretically apply to the target compound, substituting the benzylamine with 5-methyl-1,3-benzenediamine.

Properties

CAS No.

655238-72-5

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-3-N-(4-methylacridin-9-yl)benzene-1,3-diamine

InChI

InChI=1S/C21H19N3/c1-13-10-15(22)12-16(11-13)23-21-17-7-3-4-9-19(17)24-20-14(2)6-5-8-18(20)21/h3-12H,22H2,1-2H3,(H,23,24)

InChI Key

JHXALMVZYNMYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC(=CC(=C4)N)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Coupling in Polar Solvents

  • Catalyst : Methanesulfonic acid (MSA) or p-toluenesulfonic acid (p-TSA).
  • Solvent : Isoamyl alcohol or ethanol.
  • Conditions : Reflux at 130–135°C for 18–24 hours.
  • Mechanism : The amine group of 5-methyl-1,3-benzenediamine attacks the electron-deficient C9 position of the acridine, facilitated by acid catalysis.

Example Procedure :

  • Combine 9-chloro-4-methylacridine (1.0 eq), 5-methyl-1,3-benzenediamine (1.2 eq), and MSA (1.0 eq) in isoamyl alcohol.
  • Reflux at 135°C for 18 hours under nitrogen.
  • Cool to 70°C, add water, and adjust pH to 6–7 with NaOH.
  • Filter and recrystallize the precipitate from methanol/water (3:1).

Yield : 77–93% (reported for analogous hybrids).

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA serves as both solvent and catalyst, enhancing electrophilicity at the acridine’s C9 position. Source demonstrates this approach for N4-9-acridinyl-N1,N1-dimethyl-1,4-benzenediamine:

  • Dissolve 9-chloro-4-methylacridine and 5-methyl-1,3-benzenediamine in PPA at 150°C.
  • Stir for 10–14 hours.
  • Quench with ice water, adjust pH to 8–9 with NH₄OH, and extract with ethyl acetate.

Yield : 60–77%.

Friedlander Synthesis for Direct Acridine-Diamine Hybridization

The Friedlander method, described in Source and, offers a one-pot route by condensing cyclohexenones with aminobenzenediamines. For the target compound:

  • React 5-methyl-1,3-benzenediamine with 4-methylcyclohex-2-enone in the presence of anthranilic acid salts at 120°C.
  • The reaction proceeds via a Schiff base intermediate, followed by cyclodehydration to form the acridine ring.

$$
\text{5-Methyl-1,3-benzenediamine} + \text{4-Methylcyclohex-2-enone} \xrightarrow{\text{Anthranilate salt}} \text{Target Compound}
$$

Advantages : Avoids isolation of acridine intermediates, reducing steps.
Yield : 50–65% (based on analogous syntheses).

Purification and Characterization

Recrystallization

  • Solvent Systems : Methanol/water or ethyl acetate/hexane mixtures.
  • Purity : HPLC analysis (e.g., 99.6% purity achieved for related compounds).

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons at δ 7.3–8.6 ppm (acridine) and δ 6.5–7.1 ppm (benzenediamine).
  • MS (ESI) : Expected [M+H]⁺ at m/z 353.2.

Comparative Analysis of Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Acid-Catalyzed MSA/p-TSA Isoamyl alcohol 130–135 18–24 77–93 99.6
PPA-Mediated Polyphosphoric acid PPA 150 10–14 60–77 98.5
Friedlander Anthranilate Ethanol 120 12–18 50–65 97.0

Key Observations :

  • Acid-catalyzed coupling offers the highest yields and purity but requires prolonged reflux.
  • PPA methods are efficient for electron-deficient acridines but necessitate careful pH control during workup.
  • The Friedlander route is step-economical but less efficient for sterically hindered substrates.

Challenges and Optimization Strategies

Byproduct Formation

  • Oxidation Products : Exposure to air leads to quinone-like byproducts (evident as purple discoloration). Use of inert atmospheres (N₂/Ar) mitigates this.
  • Di-Substitution : Excess diamine may lead to bis-acridinyl derivatives. Stoichiometric control (1:1.2 acridine:diamine) minimizes this.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temps (150–160°C).
  • Ethanol/isoamyl alcohol balances reactivity and environmental safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the acridinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1,3-Benzenediamine derivatives. For instance, research has shown that certain derivatives exhibit significant inhibitory effects against various cancer cell lines. One study demonstrated that a compound structurally similar to 1,3-Benzenediamine showed an inhibition rate of 84.19% against leukemia cell lines and 72.11% against central nervous system cancer cells in vitro .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeInhibition Rate (%)
Compound ALeukemia84.19
Compound BCNS Cancer72.11
Compound CMelanomaTBD

Neuropharmacological Potential

Another area of interest is the neuropharmacological effects of this compound. A study focusing on benzothiazole–isoquinoline derivatives, which include structures similar to 1,3-Benzenediamine, indicated promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases . The ability to penetrate the blood-brain barrier further enhances its potential as a therapeutic agent for treating conditions like depression and Alzheimer's disease.

Case Study: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute, several derivatives of benzenediamine were evaluated for their anticancer properties. The results indicated that modifications at specific positions on the aromatic rings significantly influenced the cytotoxicity and selectivity towards cancer cells .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The acridinyl group is known for its ability to intercalate into DNA, disrupting the replication and transcription processes, which can result in cytotoxic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s uniqueness lies in its dual substitution pattern: a 5-methyl-1,3-benzenediamine linked to a 4-methyl-9-acridinyl group. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations :

  • Synthetic Challenges : Lower yields in analogs (e.g., 9–21% in ) suggest steric hindrance or electronic effects from substituents may complicate synthesis. The target compound’s dual methyl groups could further reduce reactivity, necessitating optimized conditions.

Hypothetical Activity Profile :

  • PDE5 Inhibition : Methyl groups may reduce polar interactions with the enzyme’s active site compared to methoxy or halogenated derivatives .
  • Topoisomerase Interaction : The 4-methylacridinyl group could stabilize stacking interactions with DNA bases, similar to chloro or phenyl substituents in .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs in show characteristic NMR shifts for acridine protons (δ=7.5–8.5 ppm) and benzylamine protons (δ=3.5–4.5 ppm) . The target compound’s methyl groups would likely produce upfield shifts (δ=2.0–2.5 ppm) in both rings, distinguishable from methoxy (δ=3.8–4.0 ppm) or halogenated derivatives.

Biological Activity

1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-, also known by its CAS number 655238-86-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3
  • Molecular Weight : 313.396 g/mol
  • CAS Number : 655238-86-1

The compound features a benzenediamine core with methyl and acridinyl substitutions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenediamines exhibit notable antimicrobial properties. In studies involving structurally similar compounds, significant antibacterial activity was observed against various strains of bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.4 µM
Compound BS. aureus16.5 µM
Compound CK. pneumoniae16.1 µM

These findings suggest that modifications to the benzenediamine structure can enhance antibacterial efficacy, potentially making compounds like 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- valuable in therapeutic applications against resistant bacterial strains .

Anticancer Activity

The compound's acridinyl group may contribute to its anticancer properties. Acridine derivatives have been studied for their ability to intercalate DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. In vitro studies have shown that certain acridine derivatives can effectively inhibit tumor cell proliferation at nanomolar concentrations .

Anti-inflammatory Activity

Compounds similar to 1,3-Benzenediamine have demonstrated anti-inflammatory effects in various assays. For example, some synthesized analogs showed greater anti-inflammatory activity compared to curcumin in specific models of inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

  • Synthesis and Screening : A study synthesized various benzenediamine derivatives through a multicomponent reaction approach. The synthesized compounds were screened for biological activity, revealing several candidates with promising antimicrobial and anticancer properties .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzenediamine derivatives indicate that specific substituents on the aromatic ring can significantly affect biological activity. For instance, the presence of electron-donating groups enhances antibacterial activity against Gram-positive bacteria .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms .

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